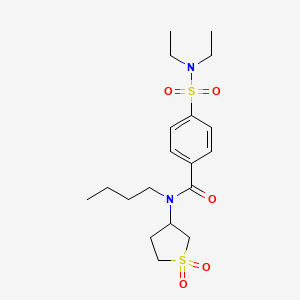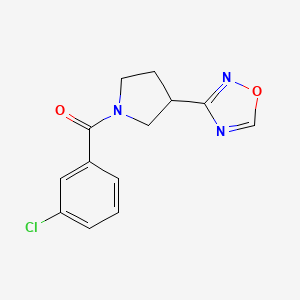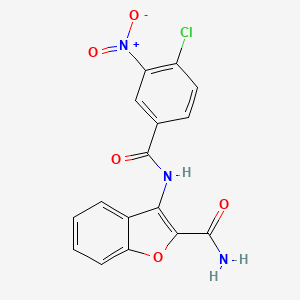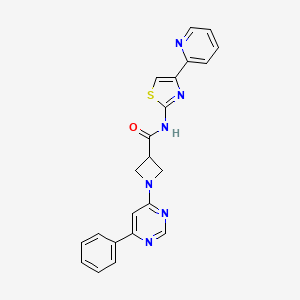
1-(6-phenylpyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be deduced from the IUPAC name.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, starting from readily available starting materials, through a number of intermediates, to the final product. The yield, purity, and stereochemistry of each step would be analyzed.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The conditions of the reaction (temperature, pressure, solvent, catalyst, etc.), the mechanism, and the products are analyzed.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research has highlighted the potential of pyrimidine derivatives, including those structurally related to the compound of interest, as antitumor agents. A study by Masaret (2021) synthesized pyrimidine carboxamide linked to thiophene, pyrazole, and thiazole moieties, showing significant therapeutic activity against various human tumor cell lines, such as hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and mammary gland breast cancer (MCF-7). This underscores the compound's relevance in cancer research, potentially offering new pathways for therapeutic interventions (Masaret, 2021).
Antimicrobial and Antitubercular Activities
Another study demonstrated the antimicrobial and antitubercular activities of pyrimidine-azetidinone analogues. Chandrashekaraiah et al. (2014) synthesized a series of compounds evaluated against bacterial and fungal strains and Mycobacterium tuberculosis. The findings suggest these compounds' potential in developing new antibacterial and antituberculosis drugs, providing a basis for further exploration in combating microbial infections (Chandrashekaraiah et al., 2014).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds is a key area of interest in medicinal chemistry. Research by Bakhite et al. (2005) focused on the preparation of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, illustrating the versatility of pyrimidine derivatives in generating diverse heterocyclic frameworks. These compounds serve as valuable intermediates for developing drugs with varied biological activities, highlighting the compound's significance in synthetic chemistry (Bakhite et al., 2005).
Antidepressant and Nootropic Agents
Thomas et al. (2016) explored the synthesis and pharmacological activity of pyridine-4-carbohydrazides and azetidinones, investigating their antidepressant and nootropic activities. This study highlights the potential of pyrimidine derivatives in central nervous system (CNS) applications, offering insights into the design of novel CNS active agents for therapeutic use (Thomas et al., 2016).
Antioxidant Activity
The novel synthesis and biological evaluation of various pyrimidine derivatives, including their antioxidant activities, have been reported by Gad-Elkareem et al. (2011). This research demonstrates the compound's utility in designing antioxidant agents, which could play a significant role in managing oxidative stress-related diseases (Gad-Elkareem et al., 2011).
Safety And Hazards
The compound’s toxicity, flammability, environmental impact, and handling precautions are assessed.
Zukünftige Richtungen
This involves predicting or proposing future research directions, such as potential applications of the compound, modifications to improve its properties, or new synthesis methods.
Eigenschaften
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6OS/c29-21(27-22-26-19(13-30-22)17-8-4-5-9-23-17)16-11-28(12-16)20-10-18(24-14-25-20)15-6-2-1-3-7-15/h1-10,13-14,16H,11-12H2,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVGAWQXEKOLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=NC(=CS4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-phenylpyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Methoxyimino)-2-[2-(4-methoxyphenyl)hydrazono]propanenitrile](/img/structure/B2813106.png)
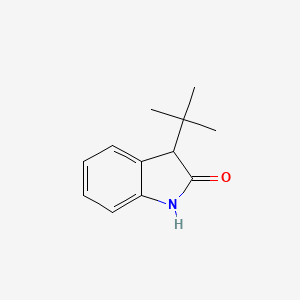
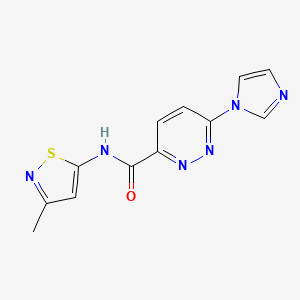
![3,3-Dimethyl-1-{[4-(4-methylbenzoyl)piperidin-1-yl]methyl}-4-phenylazetidin-2-one](/img/structure/B2813112.png)
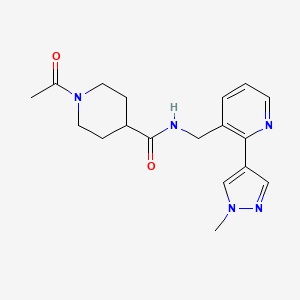
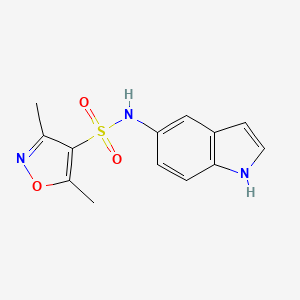
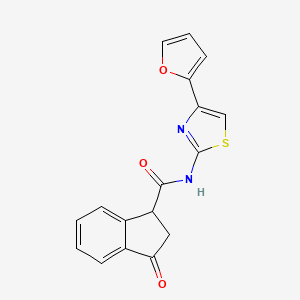
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2813119.png)
